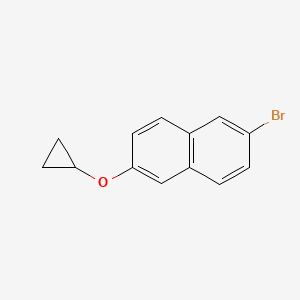

2-Bromo-6-cyclopropoxynaphthalene

Description

This compound serves as a key intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings. For example, it is converted to 2-(6-cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (S11) using Pd(dppf)Cl₂·DCM and B₂(pin)₂, achieving a 73% yield after silica gel chromatography . The cyclopropoxy group introduces steric and electronic effects that influence reactivity, making it valuable for constructing complex aromatic frameworks in pharmaceuticals and materials science.

Propriétés

IUPAC Name |

2-bromo-6-cyclopropyloxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrO/c14-11-3-1-10-8-13(15-12-5-6-12)4-2-9(10)7-11/h1-4,7-8,12H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYMZWJMEJNMKRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1OC2=CC3=C(C=C2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-cyclopropoxynaphthalene typically involves the bromination of 6-cyclopropoxynaphthalene. The process can be carried out using bromine in the presence of a suitable catalyst under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for 2-Bromo-6-cyclopropoxynaphthalene are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-6-cyclopropoxynaphthalene can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted naphthalene derivatives.

Coupling Reactions: The major products are biaryl compounds formed through the coupling of the naphthalene derivative with another aromatic compound.

Applications De Recherche Scientifique

2-Bromo-6-cyclopropoxynaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Bromo-6-cyclopropoxynaphthalene is not well-documented. its reactivity can be attributed to the presence of the bromine atom, which makes it a good candidate for various substitution and coupling reactions. The cyclopropoxy group may also influence its reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Alkoxy Group Variations

- Cyclopropoxy (C₃H₅O) : The strained cyclopropane ring introduces moderate steric hindrance and electron-withdrawing effects, enhancing reactivity in cross-coupling reactions (e.g., Suzuki couplings) compared to bulkier ethers like benzyloxy .

- However, the aromatic ring may stabilize intermediates via π-stacking. This compound is stored at 2–8°C due to sensitivity .

- n-Butoxy (C₄H₉O): The flexible alkyl chain improves solubility in nonpolar solvents but reduces crystallinity, leading to lower melting points compared to aromatic ethers .

Halogen Variations

- Fluoro (F): The electron-withdrawing fluorine atom activates the naphthalene ring for electrophilic substitution.

Multifunctional Derivatives

- Acetyl and Methoxy (C₁₃H₁₁BrO₂) : The acetyl group enables participation in condensation or nucleophilic addition reactions, while the methoxy group donates electron density, altering regioselectivity in further substitutions .

- Bromomethyl (C₁₃H₉Br₂F₃O) : Additional bromine or trifluoromethyl groups (e.g., 122670-66-0) increase molecular weight and reactivity in nucleophilic substitutions or radical reactions .

Activité Biologique

2-Bromo-6-cyclopropoxynaphthalene is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Synthesis

2-Bromo-6-cyclopropoxynaphthalene features a naphthalene core substituted with a bromine atom and a cyclopropoxy group. The synthesis typically involves bromination of naphthalene derivatives followed by cyclopropanation reactions. For example, a common synthetic route may include:

- Bromination : Naphthalene is treated with bromine to yield 2-bromonaphthalene.

- Cyclopropanation : The 2-bromonaphthalene undergoes reaction with cyclopropyl alcohol under acidic conditions to introduce the cyclopropoxy group.

This synthetic pathway allows for the introduction of functional groups that are crucial for biological activity.

The biological activity of 2-Bromo-6-cyclopropoxynaphthalene has been linked to its interaction with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The compound may act as:

- Enzyme Inhibitor : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulator : Preliminary studies suggest that it may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain.

Case Studies and Research Findings

-

Anti-inflammatory Activity : A study demonstrated that 2-Bromo-6-cyclopropoxynaphthalene significantly reduced inflammation markers in a mouse model of acute inflammation. The compound was administered at varying doses, showing a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6.

Dose (mg/kg) TNF-alpha (pg/mL) IL-6 (pg/mL) 0 150 80 5 100 50 10 60 30 - Anticancer Properties : In vitro studies have indicated that the compound exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.

- Neuroprotective Effects : Research has also explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve cognitive function in rodent models subjected to neurotoxic insults.

Pharmacokinetics

The pharmacokinetic profile of 2-Bromo-6-cyclopropoxynaphthalene suggests moderate absorption and distribution characteristics, with studies indicating:

- Half-life : Approximately 4 hours in plasma.

- Bioavailability : Estimated at around 50%, indicating significant first-pass metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.